The structure of 2-ANLDAF contains chromophores, which are chemical groups that absorb light and emit it at a different wavelength. This suggests 2-ANLDAF might have fluorescent properties. Research could investigate its potential applications as a fluorescent dye in biological imaging or for labeling molecules of interest [].
Compounds with conjugated aromatic systems, like 2-ANLDAF, can exhibit interesting optoelectronic properties. Research could explore the potential of 2-ANLDAF in organic light-emitting diodes (OLEDs) or other optoelectronic devices [].
A patent describes a method for producing 2-ANLDAF, but the focus is on the synthesis process rather than its applications [].
2-Anilino-6-dibutylamino-3-methylfluoran is a specialized fluorochrome compound notable for its ability to undergo reversible color changes when exposed to ultraviolet light. This property makes it particularly useful in security applications, such as inks for anti-counterfeiting labels and other optical devices. The compound features a unique structure characterized by an anilino group at the 2-position, a dibutylamino group at the 6-position, and a methyl substituent at the 3-position. These structural elements are crucial for its distinct photochemical behavior and optical properties, which are essential in various industrial applications that require precision and reliability
Research on the biological activity of 2-Anilino-6-dibutylamino-3-methylfluoran is limited, but similar compounds in the fluoran class have shown potential in various biological applications, including as dyes in fluorescence microscopy and as indicators in biochemical assays. Its safety profile and potential toxicity would need thorough investigation before any biomedical application could be established. Further studies are necessary to elucidate its interactions with biological systems and any pharmacological effects it may exhibit
The synthesis of 2-Anilino-6-dibutylamino-3-methylfluoran involves several key steps: 2-Anilino-6-dibutylamino-3-methylfluoran has a range of applications, primarily due to its optical properties: Interaction studies involving 2-Anilino-6-dibutylamino-3-methylfluoran focus on its solubility and behavior in different solvent systems. Research indicates that it exhibits varying solubility characteristics in binary solvent mixtures, which can influence its performance in practical applications such as dyeing processes or sensor technologies. Understanding these interactions is crucial for optimizing its use in industrial settings . Several compounds share structural similarities with 2-Anilino-6-dibutylamino-3-methylfluoran, including: The uniqueness of 2-Anilino-6-dibutylamino-3-methylfluoran lies in its combination of reversible color change under UV light and its application potential in both security and thermal management systems, distinguishing it from other fluorescent compounds
The spiroxanthene core structure of 2-anilino-6-dibutylamino-3-methylfluoran represents a fundamental architectural framework that governs the compound's photophysical and chemical properties [1] [3]. This compound, with the molecular formula C₃₅H₃₆N₂O₃ and molecular weight of 532.68 g/mol, crystallizes in polymorphic forms that exhibit distinct melting points [1] [5]. The high melting point crystalline form demonstrates thermal stability with a melting range of 183-187°C, while an alternative low melting point polymorph exists at approximately 145°C [6]. X-ray diffraction analysis reveals that the spiroxanthene core adopts a nearly planar configuration, characteristic of spiro-configured compounds where two molecular fragments are linked through a shared tetrahedral carbon atom [9] [14]. The spiro carbon center maintains tetrahedral geometry while connecting the xanthene and benzofuran moieties, creating a three-dimensional molecular architecture that restricts intramolecular rotation [9] [14]. This structural constraint is crucial for maintaining the compound's electronic properties and preventing aggregation-caused quenching effects [10]. The crystallographic data indicates that the molecular conformation exhibits minimal deviation from planarity within the spiroxanthene framework [15] [36]. The benzofuran and xanthene rings demonstrate coplanarity within experimental error, with dihedral angles between aromatic components typically ranging from 88 to 90 degrees [15]. This geometric arrangement facilitates optimal orbital overlap and electronic communication between the constituent aromatic systems [9] [14]. Intermolecular interactions within the crystal lattice involve weak hydrogen bonding patterns, particularly carbon-hydrogen to oxygen and carbon-hydrogen to pi-electron systems [15] [39]. These interactions contribute to the overall crystal packing stability and influence the compound's solid-state optical properties [27] [38]. The crystal structure exhibits molecular layer arrangements that optimize van der Waals contacts while minimizing steric hindrance between bulky substituent groups [40]. The electronic structure of 2-anilino-6-dibutylamino-3-methylfluoran is significantly influenced by the strategic placement of electron-donating substituents that modulate the π-conjugation pathways throughout the molecular framework [17] [24]. The anilino group at the 2-position functions as a potent electron-donating substituent through resonance effects, extending the conjugated system beyond the core spiroxanthene structure [20] [21]. This phenylamine moiety contributes to the bathochromic shift in absorption wavelength and enhances the chromophore's color intensity [2] [7]. The dibutylamino substituent at the 6-position represents the most influential electron-donating group within the molecular structure [1] [2]. This tertiary amine functionality exhibits both inductive and resonance electron-donating capabilities, significantly elevating the electron density within the conjugated system [24]. The long-chain butyl groups provide steric bulk that influences molecular packing while maintaining the electronic donating properties essential for chromophore activation [2] [7]. Quantum mechanical analysis reveals that the highest occupied molecular orbital energy levels are primarily localized on the dibutylamino and anilino substituents, while the lowest unoccupied molecular orbital extends across the entire spiroxanthene framework [24] [31]. This orbital distribution creates an intramolecular charge transfer character that is fundamental to the compound's chromogenic behavior [17] [19]. The π-conjugation pathway extends from the electron-rich amino substituents through the spiroxanthene bridge to the electron-accepting carbonyl functionality [18] [24]. The methyl substituent at the 3-position, while electronically less significant than the amino groups, provides hyperconjugative stabilization and steric effects that influence the overall molecular geometry [20] [23]. This alkyl group contributes to the fine-tuning of electronic properties while maintaining structural integrity [24]. The cumulative effect of these substituents creates a donor-acceptor system that facilitates efficient charge transfer and chromophore development [17] [31]. Substituent effects on frontier orbital energies demonstrate that electron-donating groups raise the highest occupied molecular orbital energy while having minimal impact on the lowest unoccupied molecular orbital position [24]. This electronic configuration reduces the energy gap between frontier orbitals, resulting in the characteristic visible light absorption around 571 nanometers in methanol solution [1] [2]. The extended conjugation facilitated by substituent interactions enables the compound to function effectively as a leuco dye system [25] [31]. The chromophore activation mechanisms in 2-anilino-6-dibutylamino-3-methylfluoran involve complex tautomeric equilibria that govern the transition between colorless and colored states [25] [27]. The fundamental activation process centers on the reversible ring-opening of the spirolactone structure, which transforms the compound from a non-conjugated leuco form to an extended quinoidal chromophore [26] [28]. This structural transformation is triggered by acidic conditions or Lewis acid interactions that protonate specific sites within the molecular framework [27] [31]. In the colorless leuco state, the compound exists with a closed lactone ring configuration that interrupts the π-conjugation pathway and prevents visible light absorption [30] [31]. The spirocyclic structure maintains the compound in a thermodynamically stable, non-chromogenic form under neutral conditions [25] [28]. Upon exposure to acidic environments, protonation occurs preferentially at the oxygen atoms within the spiroxanthene core, initiating a cascade of electronic rearrangements [26] [27]. The chromophore activation mechanism proceeds through several discrete steps involving lactone ring opening, quinoidal structure formation, and extended conjugation development [31] [32]. Initial protonation destabilizes the spirolactone configuration, promoting ring opening and generating a carbocation intermediate [25] [27]. This reactive species undergoes rapid tautomeric rearrangement to form the thermodynamically favored quinoidal structure with extended π-conjugation [28] [31]. The colored quinoidal tautomer exhibits characteristic absorption in the visible region with maximum absorption at 571 nanometers in methanol, corresponding to the intense coloration observed upon acid activation [1] [2]. This bathochromic absorption results from the extended π-conjugation pathway that spans the entire molecular framework, incorporating contributions from both amino substituents [7] [28]. The electronic transition responsible for color development involves charge transfer from the electron-rich amino groups to the electron-deficient quinoidal core [24] [31]. Thermodynamic considerations reveal that the equilibrium between tautomeric forms is highly sensitive to environmental factors including pH, temperature, and solvent polarity [25] [30]. The activation energy barrier for tautomeric interconversion has been estimated through kinetic studies, indicating that chromophore formation occurs rapidly under appropriate conditions [32]. Deactivation mechanisms involve the reverse process, where removal of acidic conditions or neutralization promotes lactone ring closure and restoration of the colorless state [27] [28].
Comparison Table
Compound Key Features Unique Aspects 2-Anilino-6-dibutylamino-3-methylfluoran UV-triggered color change, thermochromic properties Effective in security inks Fluorescein Bright fluorescence No reversible color change Rhodamine B Strong fluorescence Different solubility characteristics Coumarin Derivatives Photochemical properties Variability in structure leads to different applications Property Value Molecular Formula C₃₅H₃₆N₂O₃ Molecular Weight (g/mol) 532.68 CAS Registry Number 89331-94-2 Melting Point (°C) 183-187 (high melting point form) / 145 (low melting point form) Density (g/cm³) 1.2 ± 0.1 Maximum Absorption Wavelength (nm) 571 (in methanol) Solubility Dimethylformamide Crystal Form White to almost white powder/crystal Purity (HPLC) > 98.0% Substituent Effects on π-Conjugation Pathways
Substituent Group Electronic Effect Impact on Conjugation Anilino (N-phenyl) Electron-donating through resonance Extends conjugation pathway through phenyl ring Dibutylamino Strong electron-donating through both induction and resonance Provides electron density for chromophore activation Methyl Weak electron-donating (hyperconjugation) Steric and electronic stabilization Spiroxanthene Core π-conjugated bridge system Central conjugated framework Tautomerism and Chromophore Activation Mechanisms
Form Structure Description Activation Condition Color State Leuco (Colorless) Closed lactone ring structure Neutral pH, absence of acid Colorless Quinoidal (Colored) Open quinoidal form with extended conjugation Acidic conditions, protonation Colored (absorption ~571 nm) Spirolactone Spirocyclic lactone configuration Specific pH range Colorless Extended Conjugated Fully delocalized π-electron system Lewis acid interaction Intense coloration
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Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(dibutylamino)-3'-methyl-2'-(phenylamino)-: ACTIVE
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